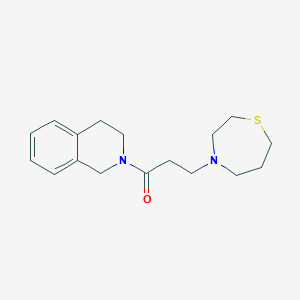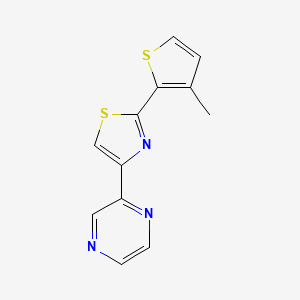![molecular formula C17H19N3O2 B6623207 N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyridoquinazoline, a class of heterocyclic compounds that are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide involves its ability to selectively bind to specific proteins and disrupt their interactions. This compound has been shown to target a wide range of proteins involved in various biological processes, including DNA repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, highlighting its potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide in lab experiments is its selectivity towards specific proteins, which allows for the targeted disruption of protein-protein interactions. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide. One area of interest is its potential as an anticancer agent, which could be further explored through in vivo studies. Additionally, this compound could be used as a chemical probe to study the mechanisms of various biological processes, providing insights into the underlying molecular mechanisms. Furthermore, the development of more efficient synthesis methods could expand the applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide involves a multistep reaction process. The starting material for the synthesis is 2-aminobenzamide, which is then subjected to a series of reactions involving various reagents and solvents. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a chemical probe to study protein-protein interactions. This compound has been shown to selectively bind to specific proteins and disrupt their interactions, providing insights into the underlying mechanisms of various biological processes.
Propiedades
IUPAC Name |
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-7-16(21)18-12-8-9-14-13(11-12)17(22)20-10-5-4-6-15(20)19-14/h2,8-9,11H,1,3-7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCHKZKILNEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC2=C(C=C1)N=C3CCCCN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)
![1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
![4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6623210.png)